PROTAC_ERRalpha

Description

Overview of Targeted Protein Degradation Modalities

Targeted protein degradation (TPD) is a rapidly evolving field that offers a novel approach to drug discovery by inducing the selective degradation of target proteins. This strategy utilizes the cell's natural protein disposal systems, such as the ubiquitin-proteasome system (UPS), to eliminate unwanted proteins. wikipedia.orgprotacerdegraders.com

The concept of PROTACs was first introduced in 2001 by Sakamoto, Crews, and Deshaies, marking the beginning of a new era in targeted therapeutics. wikipedia.orgnih.gov These early PROTACs were peptide-based and demonstrated the feasibility of chemically inducing the degradation of specific proteins. nih.govnih.gov A significant advancement came in 2008 with the development of the first all-small-molecule-based PROTAC, which enhanced cell permeability and opened the door for their development as viable drug candidates. nih.gov Over the last two decades, the technology has matured significantly, with the discovery of potent small-molecule ligands for E3 ligases like von Hippel-Lindau (VHL) and cereblon (CRBN), which are now widely used in PROTAC design. wikipedia.orgnih.govnih.gov This evolution has led to the development of orally bioavailable PROTACs that have entered clinical trials, demonstrating their therapeutic potential. nih.govrsc.org

Traditional pharmacological inhibitors function through an "occupancy-driven" model, where the drug must continuously bind to the target protein's active site to exert its inhibitory effect. nih.govnih.gov This often requires high drug concentrations and can be limited by the development of drug resistance through target mutation. aurigeneservices.com

In contrast, PROTACs operate on an "event-driven" or catalytic model. nih.govnih.gov A single PROTAC molecule can induce the degradation of multiple target protein molecules and is then recycled to continue the process. wikipedia.orgrsc.org This catalytic nature allows PROTACs to be effective at much lower doses, potentially reducing off-target effects and toxicity. nih.govpharmasalmanac.com Furthermore, because PROTACs lead to the complete removal of the target protein, they can affect both the enzymatic and non-enzymatic (e.g., scaffolding) functions of the protein. biochempeg.com This technology also holds the potential to target proteins previously considered "undruggable" because they lack a well-defined active site for inhibitor binding. nih.govbiochempeg.com

| Feature | Traditional Small Molecule Inhibitors | PROTACs |

| Mechanism of Action | Occupancy-driven; require continuous binding to the active site to inhibit function. nih.govnih.gov | Event-driven; catalytically induce protein degradation. nih.govnih.gov |

| Stoichiometry | Stoichiometric; one inhibitor molecule per one target protein molecule. nih.gov | Sub-stoichiometric; one PROTAC molecule can degrade multiple target protein molecules. nih.gov |

| Effect on Target | Inhibition of a specific function (typically enzymatic). biochempeg.com | Degradation of the entire protein, affecting all its functions. biochempeg.com |

| Dosing | Higher doses are often required for sustained inhibition. nih.gov | Effective at lower doses due to their catalytic nature. nih.gov |

| Drug Resistance | Susceptible to resistance from mutations in the binding site. aurigeneservices.com | Can overcome resistance as high-affinity binding is not always required for degradation. biochempeg.com |

| "Undruggable" Targets | Limited to targets with well-defined binding pockets. nih.gov | Can target proteins lacking enzymatic function or clear binding sites. nih.govbiochempeg.com |

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. wikipedia.orgnih.gov The fundamental principle of their action is to bring the POI and the E3 ligase into close proximity. nih.gov

This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase). nih.govresearchgate.net Once this complex is formed, the E3 ligase transfers ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. researchgate.net The attachment of a polyubiquitin (B1169507) chain acts as a signal for the cell's proteasome to recognize and degrade the tagged protein. wikipedia.orgnih.gov After the POI is degraded, the PROTAC is released and can bind to another POI molecule, starting the cycle anew. rsc.orgresearchgate.net

Biological Significance of Estrogen-Related Receptor Alpha (ERRα)

Estrogen-Related Receptor Alpha (ERRα), also known as NR3B1, is a member of the orphan nuclear receptor superfamily. wikipedia.org Although it shares sequence homology with the estrogen receptor alpha (ERα), it does not bind to estrogens and its endogenous ligand remains unknown. wikipedia.orgpeptidesciences.com

ERRα is a critical regulator of cellular energy homeostasis and is highly expressed in tissues with high energy demands, such as the heart, skeletal muscle, and brown adipose tissue. wikipedia.orgmdpi.com It plays a pivotal role in mitochondrial biogenesis, oxidative phosphorylation, and fatty acid metabolism. wikipedia.orgnih.gov Studies have shown that ERRα is required for the activation of mitochondrial genes and the maintenance of metabolic balance. wikipedia.orgpnas.org

In pathophysiological contexts, ERRα has been implicated in several diseases. Its dysregulation is associated with metabolic disorders, and pharmacological inhibition of ERRα has shown antidiabetic efficacy in preclinical models. nih.gov Furthermore, ERRα overexpression has been observed in various cancers, including breast, colon, and ovarian cancers, where it is often associated with a poor prognosis. nih.govnih.gov In cancer cells, ERRα is thought to reprogram metabolism to support rapid cell growth and proliferation. nih.gov Under hypoxic conditions, often found in tumors, ERRα expression is upregulated and it can cooperate with or act independently of HIF-1 to promote cell survival and angiogenesis. nih.govmdpi.com

ERRα functions as a transcription factor that binds to specific DNA sequences known as ERR response elements (ERREs) in the promoter regions of its target genes. nih.gov Its transcriptional activity is largely dependent on its interaction with coactivators, most notably the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and PGC-1β. pnas.orgwikipedia.orgresearchgate.net The ERRα/PGC-1α complex is a master regulator of mitochondrial gene expression and function. nih.govpnas.orgresearchgate.net

ERRα's activity is modulated by several signaling pathways. For instance, the HER2 signaling pathway, which is often activated in breast cancer, can lead to the phosphorylation and increased transcriptional activity of ERRα. nih.govnih.gov There is also significant crosstalk between ERRα and other signaling pathways, including the WNT/β-catenin pathway, where ERRα can physically interact with β-catenin and influence the activity of TCF/LEF transcription factors. nih.gov The PI3K/AKT signaling pathway has also been shown to regulate the expression and function of ERRα. aacrjournals.org

| Pathway/Process | Role of ERRα | Key Interacting Factors |

| Mitochondrial Biogenesis & Function | Master regulator of nuclear-encoded mitochondrial genes. nih.gov | PGC-1α, PGC-1β pnas.orgwikipedia.org |

| Fatty Acid Oxidation | Regulates genes such as MCAD and CPT1. researchgate.netnih.gov | PGC-1α researchgate.net |

| Cancer Metabolism | Reprograms metabolism to support tumor growth. nih.gov | HER2, PI3K/AKT nih.govaacrjournals.org |

| Hypoxia Response | Promotes cell survival and angiogenesis. nih.govmdpi.com | HIF-1 nih.gov |

| WNT Signaling | Modulates TCF/LEF target gene expression. nih.gov | β-catenin, TCF/LEF nih.gov |

Properties

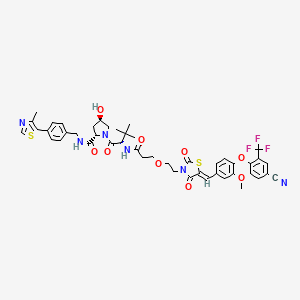

Molecular Formula |

C46H47F3N6O9S2 |

|---|---|

Molecular Weight |

949.0 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[3-[2-[(5Z)-5-[[4-[4-cyano-2-(trifluoromethyl)phenoxy]-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H47F3N6O9S2/c1-26-39(65-25-52-26)30-10-6-27(7-11-30)23-51-41(58)33-21-31(56)24-55(33)43(60)40(45(2,3)4)53-38(57)14-16-63-17-15-54-42(59)37(66-44(54)61)20-28-8-13-35(36(19-28)62-5)64-34-12-9-29(22-50)18-32(34)46(47,48)49/h6-13,18-20,25,31,33,40,56H,14-17,21,23-24H2,1-5H3,(H,51,58)(H,53,57)/b37-20-/t31-,33+,40-/m1/s1 |

InChI Key |

IIJORMBEWMYDEN-FRKKMCEPSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCN4C(=O)/C(=C/C5=CC(=C(C=C5)OC6=C(C=C(C=C6)C#N)C(F)(F)F)OC)/SC4=O)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCN4C(=O)C(=CC5=CC(=C(C=C5)OC6=C(C=C(C=C6)C#N)C(F)(F)F)OC)SC4=O)O |

Origin of Product |

United States |

Molecular Design Principles and Synthetic Methodologies for Protac Erralpha Compounds

Modular Architecture of PROTAC_ERRalpha

Estrogen-Related Receptor Alpha (ERRα) Binding Ligand Derivatization

The development of potent and selective PROTACs for ERRα is critically dependent on the ligand that binds to the target protein. A commonly utilized scaffold for this purpose is the diarylether thiazolidinedione. nih.govnih.govyale.edu This class of compounds has been shown to be selective for ERRα. nih.gov The thiazolidinedione moiety of these ligands is often solvent-exposed, making it an ideal attachment point for the linker without significantly disrupting the binding to ERRα. yale.edu

Another reported ligand is "PROTAC ERRα ligand 2," which is an inverse agonist of ERRα with a reported IC50 of 5.67 nM. biorbyt.commedchemexpress.com Furthermore, a series of (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide derivatives have been designed as new ERRα ligands for PROTAC development. nih.gov The derivatization of these core structures is a key strategy to modulate binding affinity and provide suitable handles for linker conjugation.

| Compound/Scaffold | Description | Reference |

| Diaryl ether thiazolidinedione | A selective ERRα ligand scaffold where the thiazolidinedione moiety serves as a linker attachment point. | nih.govnih.govnih.govyale.edu |

| PROTAC ERRα ligand 2 | An ERRα inverse agonist with an IC50 of 5.67 nM. | biorbyt.commedchemexpress.com |

| (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide | A novel series of ERRα ligands developed for PROTACs. | nih.gov |

E3 Ubiquitin Ligase Recruitment Moiety Selection

The choice of the E3 ubiquitin ligase to be recruited is a critical determinant of a PROTAC's success. For ERRα, the most successfully utilized E3 ligase has been the Von Hippel-Lindau (VHL) tumor suppressor. nih.govbiorxiv.org However, efforts have also been made to recruit other E3 ligases, most notably Cereblon (CRBN). nih.govbiorxiv.org

Initial studies found that while linking a diarylether thiazolidinedione ERRα ligand to a VHL ligand resulted in potent degradation of ERRα, conjugating the same ERRα ligand to ligands for CRBN, MDM2, or IAP did not yield any target degradation. nih.govnih.govbiorxiv.org This highlights the specificity of the E3 ligase and the importance of the formation of a stable and productive ternary complex.

Inter-Ligand Linker Engineering

The linker component of a PROTAC, though not directly involved in binding to the target protein or the E3 ligase, plays a crucial role in the efficacy of the degrader. explorationpub.comnih.gov The length, composition, and attachment points of the linker are critical parameters that must be optimized for each specific PROTAC. explorationpub.comnih.gov The linker must be long enough to span the distance between the two proteins without causing steric hindrance, yet not so long that it prevents the formation of a stable ternary complex. explorationpub.com

For this compound, various linker strategies have been explored. Early versions utilized a short hydrocarbon linker to connect the ERRα ligand to the VHL ligand. nih.govbiorxiv.org Polyethylene (B3416737) glycol (PEG) linkers have also been commonly employed due to their ability to provide a systematic way to vary linker length. explorationpub.comexplorationpub.com For instance, a series of PROTACs were synthesized by coupling a carboxylic acid-functionalized ERRα ligand with an amino-functionalized VHL building block using different linkers to investigate the structure-activity relationship. nih.gov The choice of linker can also influence the physicochemical properties of the PROTAC, such as cell permeability. diva-portal.org

Strategic Selection of E3 Ubiquitin Ligases for this compound

The human genome encodes over 600 E3 ubiquitin ligases, but only a handful have been successfully recruited by PROTACs. biorxiv.org The selection of the E3 ligase is a strategic choice that can impact the potency, selectivity, and potential for tissue-specific degradation. For this compound, the primary focus has been on Cereblon (CRBN) and the Von Hippel-Lindau (VHL) E3 ligases.

Cereblon (CRBN) Ligands in ERRα Degradation

While initial attempts to degrade ERRα using CRBN-recruiting PROTACs were unsuccessful, recent studies have shown that CRBN-mediated degradation of ERRα is indeed possible. nih.govbiorxiv.org The key to this breakthrough was the realization that the recruitment site on the target protein is critical. By using a bioorthogonal labeling strategy to attach a CRBN-recruiting ligand to different regions of the ERRα protein surface, researchers were able to achieve efficient degradation. nih.govrsc.org

Specifically, when a CRBN ligand was recruited to surface residues away from the known VHL-based PROTAC binding site, excellent degradation of ERRα was observed. nih.gov This suggests that the inability of earlier CRBN-based PROTACs to degrade ERRα was likely due to an unfavorable orientation of the ternary complex, rather than an intrinsic inability of CRBN to ubiquitinate ERRα. These findings open up new avenues for the development of CRBN-based ERRα PROTACs. nih.govbiorxiv.org

| ERRα Mutant | CRBN Ligand Conjugation Site | Degradation Efficiency | Reference |

| V299TetF-ERRα | Surface residue not in PROTAC binding pocket | Complete degradation | nih.govrsc.org |

| H437TetF-ERRα | Surface residue not in PROTAC binding pocket | 88% degradation | nih.govrsc.org |

| F382TetF-ERRα | PROTAC binding pocket | Moderate to excellent (with ligand 1a), Poor (with ligand 1b) | rsc.org |

| F495TetF-ERRα | PROTAC binding pocket | Moderate to excellent (with ligand 1a), Poor (with ligand 1b) | rsc.org |

Von Hippel-Lindau (VHL) Ligands in ERRα Degradation

The Von Hippel-Lindau (VHL) E3 ligase has been the most successfully utilized for the degradation of ERRα. nih.govbiorxiv.org The first potent, small-molecule PROTAC for ERRα, named PROTAC_ERRα, employed a VHL ligand. nih.govmedchemexpress.com This degrader induced a dose-dependent decrease in ERRα levels in MCF-7 breast cancer cells with a DC50 (concentration for 50% degradation) of approximately 100 nM. nih.gov

The VHL ligand used in these PROTACs is typically a derivative of the natural VHL ligand, HIF-1α, and often contains a hydroxyproline (B1673980) moiety that is crucial for binding to VHL. mdpi.com The synthesis of VHL-based ERRα PROTACs often involves the coupling of an ERRα ligand to a VHL ligand building block that has a suitable functional group for linker attachment, such as an amine. nih.govmedchemexpress.com The success of VHL-based PROTACs for ERRα has established this E3 ligase as a reliable choice for targeting this orphan nuclear receptor.

| PROTAC | ERRα Ligand | VHL Ligand | Linker | DC50 | Reference |

| PROTAC_ERRα | Thiazolidinedione-based | Yes (HY-125845) | Black | ~100 nM | nih.govmedchemexpress.com |

| Compound 6c | (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide derivative | Yes | Varied | >80% degradation at 30 nM | nih.gov |

MDM2 Ligands in ERRα Degradation

The Mouse double minute 2 homolog (MDM2) E3 ligase has been a target for PROTAC development, largely due to the availability of potent small-molecule ligands like nutlin and its derivatives. frontiersin.orgmdpi.com The first small-molecule PROTAC, developed in 2008, successfully utilized a nutlin analog to degrade the Androgen Receptor (AR). mdpi.comfrontiersin.orgbiochempeg.com This established MDM2 as a viable E3 ligase for recruitment in targeted protein degradation strategies.

In the context of Estrogen-Related Receptor alpha (ERRα), PROTACs have been designed that incorporate an MDM2 ligand binding group. biochempeg.com However, attempts to degrade ERRα using this approach have met with limited success. Structure-activity relationship (SAR) studies have reported that PROTACs bearing an ERRα ligand linked to ligands for MDM2 yielded no significant target degradation. nih.gov This finding aligns with broader observations that the development of MDM2-based PROTACs has been challenging, often resulting in molecules with difficult physicochemical profiles and limited degradation activity. mdpi.com Research comparing different E3 ligase recruiters for ERRα has indicated that MDM2-based constructs did not demonstrate superior degradation potency when compared to those utilizing the von Hippel-Lindau (VHL) E3 ligase. nih.gov

| Compound Type | E3 Ligase Ligand | Target | Outcome |

| PROTAC | Nutlin-based | Androgen Receptor (AR) | Effective Degradation |

| This compound | MDM2 Ligand | ERRα | No significant degradation observed nih.gov |

| This compound | VHL Ligand | ERRα | Successful degradation nih.gov |

Exploration of Emerging E3 Ligases for ERRα Targeting

The human genome encodes over 600 distinct E3 ubiquitin ligases, yet the vast majority of PROTAC development has centered on a small handful, most notably VHL and cereblon (CRBN). nih.govicr.ac.uk This reliance on a limited set of E3 ligases creates biological and chemical constraints, prompting researchers to explore novel E3 ligases to expand the scope and efficacy of targeted protein degradation. icr.ac.uk

For ERRα, the choice of E3 ligase has proven to be critical. Early studies found that linking an ERRα ligand to recruiters for common E3 ligases such as CRBN and cellular inhibitor of apoptosis protein 1 (cIAP1) failed to produce any target degradation. nih.gov This initial lack of success highlighted the specific requirements for forming a productive ternary complex for this particular target.

However, recent innovative approaches have revisited these initially unsuccessful E3 ligases with new strategies. One study investigated whether the location of E3 ligase recruitment on the protein surface, rather than the identity of the ligase itself, was the limiting factor. nih.govbiorxiv.org By employing a site-specific recruitment method, they demonstrated that cereblon-mediated degradation of ERRα could be significantly improved by recruiting the E3 ligase to different regions of the protein surface than the one targeted by the conventional PROTAC binding site. nih.govbiorxiv.org This finding suggests that the potential of an E3 ligase to degrade a specific target is not absolute and can be influenced by the geometry of the ternary complex. This methodology provides a valuable tool for assessing a target's "PROTAC-ability" and opens avenues for expanding the utility of established E3 ligases against previously intractable targets like ERRα. nih.gov

Linker Optimization in this compound Design

The length of the linker is a crucial parameter that must be empirically optimized for each specific PROTAC system. creative-biolabs.comexplorationpub.com An optimal linker length facilitates the correct orientation and proximity between the target protein and the E3 ligase, allowing for productive protein-protein interactions within the ternary complex. arxiv.orgnih.gov If a linker is too short, it may introduce steric hindrance, preventing the complex from forming. creative-biolabs.com Conversely, an excessively long linker might lead to unproductive binding modes or a high degree of flexibility that is entropically unfavorable. explorationpub.com

Studies on various PROTACs have illustrated this principle. For instance, in the development of p38α-targeting PROTACs, optimization of the linker length was found to be crucial for inducing degradation. nih.gov Similarly, research on Bruton's tyrosine kinase (BTK) degraders showed that longer linkers helped to alleviate steric clashes between BTK and the CRBN E3 ligase, promoting more effective ternary complex formation. biochempeg.com The buried surface area of the ternary structure, which is directly influenced by the linker's ability to permit optimal protein-protein association, is a key indicator of the complex's stability and the PROTAC's degradation efficacy. arxiv.org

| Target Protein | Linker Type | Observation | Reference |

| p38α/β | PEG-based | Linker length optimization was crucial for degradation activity. | nih.gov |

| BTK | PEG-based | Longer linkers alleviated steric clashes and promoted ternary complex formation. | biochempeg.com |

| ER-α | Hydrocarbon/PEG | Potency increased as linker length was extended. | mdpi.com |

The chemical composition of the linker profoundly affects the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. creative-biolabs.comresearchgate.net Linkers are generally classified as either flexible or rigid. creative-biolabs.com

Flexible Linkers: The most common flexible linkers are based on polyethylene glycol (PEG) or simple alkyl chains. creative-biolabs.commdpi.com PEG linkers enhance hydrophilicity and water solubility, which can improve a molecule's pharmacokinetic profile. creative-biolabs.com Alkyl chains are more hydrophobic and their impact on solubility must be carefully considered. creative-biolabs.com While flexibility can be advantageous, allowing the PROTAC to adopt multiple conformations to find a productive binding mode, excessive flexibility can come with an entropic penalty that may destabilize the ternary complex. explorationpub.comresearchgate.net

Rigid Linkers: To reduce conformational flexibility and potentially "lock" the PROTAC into a more bioactive conformation, rigid structural motifs are often incorporated. creative-biolabs.comresearchgate.net These include cyclic structures like piperazine (B1678402) and piperidine, or moieties such as triazoles, which can be readily synthesized via copper-catalyzed "click" chemistry. creative-biolabs.com These rigid linkers can increase the stability of the ternary complex by pre-organizing the binding elements into an optimal orientation for protein-protein interactions. creative-biolabs.comresearchgate.net

The choice of linker composition is therefore a balancing act between achieving good physical properties and optimizing the geometry and stability of the ternary complex for efficient ERRα degradation. researchgate.net

Synthetic Strategies for this compound Development

The synthesis of PROTACs is a modular process, reflecting their tripartite structure. nih.gov A key challenge is the efficient and flexible connection of the three components: the ERRα-binding ligand, the E3 ligase handle, and the linker. creative-biolabs.com The complexity and large molecular weight of PROTACs necessitate advanced and robust synthetic methodologies. creative-biolabs.com

A highly effective and widely used strategy for assembling PROTAC libraries is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction is highly efficient, specific, and compatible with a wide range of functional groups, making it ideal for the convergent synthesis of complex molecules like PROTACs. explorationpub.comnih.gov

A general synthetic approach for a library of this compound compounds could be envisioned as follows:

Functionalization of Building Blocks: The ERRα ligand and the chosen E3 ligase ligand (e.g., a VHL ligand) are chemically modified to introduce orthogonal reactive handles. explorationpub.com For example, the ERRα ligand could be synthesized with a terminal alkyne group, while the E3 ligase ligand is prepared with an azide (B81097) functionality.

Linker Synthesis: A series of linkers of varying lengths and compositions (e.g., PEG or alkyl chains) are synthesized. These linkers would be bifunctional, containing, for example, an azide at one end and an alkyne at the other, or be prepared as intermediates ready for coupling.

Convergent Assembly via Click Chemistry: The functionalized ERRα ligand, E3 ligase ligand, and linker are then coupled together. explorationpub.comnih.gov For instance, an azide-functionalized linker could be "clicked" onto the alkyne-bearing ERRα ligand. The resulting intermediate, now bearing a terminal alkyne from the other end of the linker, could then be coupled to the azide-functionalized E3 ligase ligand. This modular approach allows for the rapid generation of a diverse library of PROTACs where the linker length and composition can be systematically varied to identify the optimal degrader for ERRα. explorationpub.comnih.gov

This strategy facilitates the systematic optimization of the linker, which is crucial for discovering a PROTAC with potent and selective degradation activity against ERRα. nih.gov

Mechanistic Elucidation of Protac Erralpha Induced Degradation

Ternary Complex Formation and Stabilization

The foundational event in PROTAC-mediated degradation is the formation of a ternary complex, which consists of the target protein (ERRα), the PROTAC molecule (PROTAC_ERRalpha), and an E3 ubiquitin ligase. revvity.comnih.gov This complex brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin. The stability and conformation of this ternary complex are critical determinants of the efficiency of subsequent ubiquitination and degradation. researchgate.netnih.gov

Molecular Recognition and Binding Affinities of this compound Components

This compound is architecturally composed of two distinct ligand moieties connected by a chemical linker: one ligand binds to ERRα, and the other recruits an E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN). nih.govnih.gov The initial step involves the independent binding of the PROTAC to both ERRα and the E3 ligase, forming binary complexes. The affinity of these binary interactions is a crucial, though not the sole, determinant of degradation efficacy. nih.gov

Research into novel ERRα degraders has shown that the warhead binding to ERRα can be potent, with IC50 values in the low nanomolar range. For instance, a series of PROTACs (compounds 6a-6j) demonstrated strong binding to ERRα, with IC50 values ranging from 5.33 to 12.67 nM, comparable to the parent molecule. nih.gov However, the ability of these compounds to degrade ERRα varied significantly, highlighting the importance of the linker and the E3 ligase ligand in forming a productive ternary complex. nih.govnih.gov For example, compound 6c, which recruits the VHL E3 ligase, proved to be a highly potent degrader, while molecules designed to recruit other ligases like MDM2 or cIAP1 showed inferior potency. nih.gov Furthermore, an epimer of the VHL-binding ligand (6c-Epi), which is unable to bind VHL effectively, completely lost its ability to degrade ERRα despite retaining strong binding to the target protein. nih.gov This underscores that successful degradation is contingent on the PROTAC's ability to simultaneously engage both proteins. nih.gov

| Compound | Linker Description | ERRα Binding Affinity (IC50, nM) | % ERRα Degradation at 30 nM | % ERRα Degradation at 100 nM | Recruited E3 Ligase |

|---|---|---|---|---|---|

| C29_PROTAC (3) | PEG-based | 8.0 | Not Tested | ~40% | VHL |

| 6a | 3-carbon | 5.33 | 28% | 58% | VHL |

| 6b | 5-carbon | 6.58 | 50% | 85% | VHL |

| 6c | 4-carbon | 11.32 | 83% | 96% | VHL |

| 6c-Epi | 4-carbon | 11.89 | 0% | 0% | VHL (impaired binding) |

| 6i | PEG2 | 12.67 | 15% | 29% | VHL |

| 6j | PEG3 | 10.65 | 11% | 19% | VHL |

This table presents data on the binding affinity and degradation efficiency of various this compound compounds. Data sourced from a study on new small-molecule inducers of ERRα degradation. nih.gov

Structural Dynamics of ERRα-PROTAC-E3 Ligase Interactions

The formation of the ternary complex is not a static event but a highly dynamic process. researchgate.net While strong binary binding affinities are important, the linker connecting the two ligands plays a pivotal role in allowing the necessary flexibility for ERRα and the E3 ligase to adopt a productive orientation for ubiquitination. nih.govnih.gov The linker's length, composition, and attachment points influence the conformational ensemble of the ternary complex. nih.gov

Computational modeling and atomistic molecular dynamics simulations have become invaluable tools for understanding these structural dynamics. nih.govelifesciences.org Such studies reveal that even when PROTACs have identical warheads and E3 ligase binders, variations in the linker can significantly alter the residue-interaction networks within the ternary complex. nih.gov These alterations govern the essential motions of the entire degradation machinery, influencing which lysine (B10760008) residues on the target protein's surface are accessible to the E2/ubiquitin cascade. nih.govelifesciences.org The dynamic nature of these interactions means that multiple conformational states of the ternary complex may exist, with only a subset being competent for efficient ubiquitin transfer. researchgate.net Therefore, a successful this compound must not only induce complex formation but also stabilize a conformation that is catalytically competent for ubiquitination.

Role of Proximal Lysine Residues in Ubiquitination Efficiency

The ultimate goal of forming the ERRα-PROTAC-E3 ligase complex is to position a lysine residue on the surface of ERRα within the catalytic radius of the E2 conjugating enzyme's active site, which is bound to the E3 ligase. nih.govelifesciences.org Ubiquitin is covalently attached, most commonly via an isopeptide bond, to the epsilon-amino group of a lysine side chain. nih.gov

The efficiency of this process is highly dependent on the structural dynamics of the ternary complex. nih.gov A productive conformation facilitates the arrangement of surface-exposed lysines on ERRα into the E2/ubiquitin catalytic pocket. elifesciences.orgbiorxiv.org The specific lysine or set of lysines that get ubiquitinated is determined by steric and geometric constraints imposed by the ternary complex's structure. nih.gov While many proteins have numerous surface-exposed lysines, only those that are favorably positioned by the PROTAC-induced interaction will be efficiently ubiquitinated. nih.gov The linker's characteristics are critical in this context, as they dictate the possible orientations of ERRα relative to the E3 ligase, thereby controlling the proximity of specific lysines to the catalytic machinery. nih.gov

Ubiquitin-Proteasome System (UPS) Hijacking by this compound

The UPS is the cell's primary machinery for controlled protein degradation. researchgate.net this compound effectively hijacks this system, redirecting its activity towards ERRα. researchgate.net This process involves a well-defined enzymatic cascade that marks ERRα for destruction by the 26S proteasome. nih.govresearchgate.net

E1, E2, E3 Enzyme Cascade in ERRα Ubiquitination

The ubiquitination of ERRα, induced by the PROTAC-mediated ternary complex, follows the canonical three-step enzymatic cascade of the UPS: elifesciences.orgnih.gov

Activation (E1): The process begins with the ATP-dependent activation of a ubiquitin molecule by a ubiquitin-activating enzyme (E1). This forms a high-energy thioester bond between the C-terminus of ubiquitin and a cysteine residue on the E1 enzyme.

Conjugation (E2): The activated ubiquitin is then transferred from the E1 to a ubiquitin-conjugating enzyme (E2), again via a thioester linkage.

Ligation (E3): The E3 ubiquitin ligase, recruited by this compound, acts as a scaffold. It binds to both the target protein (ERRα) and the ubiquitin-charged E2 enzyme. The E3 ligase facilitates the final step: the transfer of ubiquitin from the E2 enzyme to a specific lysine residue on the ERRα substrate, forming an isopeptide bond. elifesciences.orgnih.gov

This compound's role is to function as the critical matchmaker, creating the neosubstrate interaction between ERRα and the specific E3 ligase, thereby initiating this cascade against a protein that the E3 ligase would not normally recognize. revvity.comresearchgate.net

Polyubiquitination of ERRα and Proteasomal Targeting

A single ubiquitin modification is typically not sufficient to signal for degradation. embopress.org Instead, the process is repeated to form a polyubiquitin (B1169507) chain on the ERRα protein. nih.gov In this chain, successive ubiquitin molecules are linked to one another, most commonly through lysine 48 (K48) of the preceding ubiquitin. nih.gov This K48-linked polyubiquitin chain serves as a recognition signal for the 26S proteasome. researchgate.net

Once ERRα is tagged with a polyubiquitin chain, it is recognized and targeted by the 26S proteasome, a large, multi-catalytic protease complex. researchgate.net The proteasome unfolds the polyubiquitinated ERRα, removes the ubiquitin tags for recycling, and proteolytically degrades the target protein into small peptides. researchgate.net The essential role of the proteasome in this pathway has been experimentally confirmed; treatment of cells with a proteasome inhibitor, such as Epoxomicin, successfully blocks PROTAC-induced degradation of ERRα, leading to the rescue of protein levels. nih.gov This confirms that this compound effectively hijacks the entire UPS machinery to achieve the selective elimination of its target.

Catalytic Turnover and Recycling of this compound

Proteolysis-targeting chimeras (PROTACs) function as catalytic molecules within the cell, a characteristic central to their potent pharmacological effect. Unlike traditional inhibitors that operate on a one-to-one occupancy-driven model, a single this compound molecule can induce the degradation of multiple Estrogen-related Receptor alpha (ERRα) protein molecules. wikipedia.orgresearchgate.net This catalytic behavior stems from the PROTAC's ability to be recycled after mediating the ubiquitination of its target. wikipedia.orgnih.govresearchgate.net

The catalytic cycle begins when this compound forms a ternary complex, simultaneously binding to an ERRα protein and an E3 ubiquitin ligase. nih.gov This proximity induces the E3 ligase to transfer ubiquitin molecules to the ERRα protein, tagging it for destruction by the cell's proteasome. wikipedia.orgnih.gov Following the successful ubiquitination of the ERRα substrate, the this compound molecule is released from the complex. nih.govresearchgate.net Now free, the same this compound molecule can engage another ERRα protein and a new E3 ligase, initiating another round of degradation. nih.govprotacerdegraders.com

This capacity for catalytic turnover and recycling allows PROTACs to act substoichiometrically, meaning that low concentrations of the compound can lead to a significant and sustained reduction in the total cellular pool of the target protein. nih.gov Experimental evidence has shown that PROTACs can mediate multiple rounds of ubiquitination, confirming their catalytic mechanism of action. nih.gov This repeated action continues until the PROTAC molecule is eventually metabolized or cleared from the cell. protacerdegraders.com

Specificity and Selectivity Profiling of this compound

Target Engagement and Degradation Specificity for ERRα

The efficacy of a PROTAC is highly dependent on its ability to specifically engage its intended target and induce its degradation. For this compound, this involves selective binding to ERRα and facilitating its ubiquitination over other cellular proteins. Research has led to the development of highly potent and selective ERRα degraders. nih.gov

One representative PROTAC, compound 6c, has demonstrated the ability to specifically degrade over 80% of the cellular ERRα protein at a concentration of 30 nM. nih.gov This degradation is concentration-dependent, with notable activity observed even at lower concentrations. nih.gov Mechanistic studies have confirmed that this degradation is dependent on the formation of the ternary complex and the subsequent action of the ubiquitin-proteasome system. nih.govnih.gov The specificity of such compounds highlights the precise molecular recognition required for potent PROTAC activity. nih.gov

| Concentration (nM) | ERRα Degradation (%) | Reference |

|---|---|---|

| 30 | >80% | nih.gov |

| 10 | ~39% | nih.gov |

| 3 | Induces remarkable degradation | frontiersin.org |

Orthogonal Target Assessment and Off-Target Degradation Analysis

A critical aspect of developing any therapeutic agent is ensuring its selectivity for the intended target while minimizing interactions with other proteins, known as off-targets. For PROTACs, off-target effects can manifest as the unintended degradation of proteins other than the target of interest, which could lead to undesired biological consequences. mtoz-biolabs.com Therefore, rigorous orthogonal target assessment is a fundamental step in the validation of molecules like this compound.

Mass spectrometry-based proteomics has become a key technology for the unbiased, global assessment of protein level changes within a cell following treatment with a PROTAC. mtoz-biolabs.com This technique provides comprehensive insights into the selectivity of the degrader by quantifying the abundance of thousands of proteins simultaneously. mtoz-biolabs.comresearchgate.net Such analyses can identify any proteins that are directly degraded as off-targets or proteins whose levels change due to downstream pathway effects. mtoz-biolabs.com For example, a proteomics study of an ERα-targeting PROTAC that analyzed over 7,000 proteins found that only ERα and several known ERα-regulated proteins were significantly reduced, demonstrating high specificity. researchgate.net

In addition to global proteomics, other orthogonal methods such as immunoblotting, flow cytometry, and immunofluorescence can be employed to validate on-target and off-target effects. researchgate.netnih.gov These antibody-based approaches can confirm proteomics findings and provide additional qualitative and quantitative data on protein degradation. nih.gov While specific this compound degraders are reported to be highly selective, comprehensive off-target profiling using these varied techniques is essential to fully characterize their specificity and ensure a clean safety profile. nih.govnih.govbiorxiv.org

In Vitro Cellular and Biochemical Evaluation of Protac Erralpha

Assessment of ERRα Protein Degradation in Cell Lines

The primary function of a PROTAC is to induce the degradation of its target protein. The assessment of ERRα protein degradation is typically carried out in relevant cancer cell lines, such as the MDA-MB-231 breast cancer cell line.

The efficiency of ERRα degradation by PROTACs is both dose- and time-dependent. For instance, a potent and selective degrader, PROTAC ERRα Degrader-3, has been shown to induce ERRα degradation in a dose-dependent manner, with effective degradation observed at concentrations as low as 3.0 nM after a 4-hour treatment. This particular degrader is capable of specifically degrading over 80% of the ERRα protein at a concentration of 30 nM medchemexpress.com. After a 4-hour treatment at 100 nM, it can induce approximately 96% of protein degradation medchemexpress.com.

Interactive Table: Dose-Dependent Degradation of ERRα by PROTAC ERRα Degrader-3

| Concentration | ERRα Degradation (%) |

|---|---|

| 3.0 nM | Effective Degradation |

| 30 nM | >80% |

Western blotting is a standard technique used to quantify the levels of ERRα protein following treatment with a PROTAC. This method allows for a direct visualization and quantification of the reduction in protein levels. Studies utilizing Western blot analysis have confirmed the dose-dependent degradation of ERRα in MDA-MB-231 cells treated with PROTAC ERRα Degrader-3 medchemexpress.comnih.gov. The analysis of band intensity provides a quantitative measure of the degradation efficiency at different concentrations of the PROTAC.

To confirm that the observed degradation of ERRα is mediated by the proteasome, as is the intended mechanism of PROTACs, cells are co-treated with a proteasome inhibitor. The abrogation of PROTAC-mediated ERRα degradation by pretreatment with the proteasome inhibitor Epoxomicin provides evidence for a proteasome-dependent mechanism. Such mechanistic investigations have validated that the degradation of ERRα induced by PROTAC ERRα Degrader-3 requires the ubiquitin-proteasome system nih.gov.

Functional Consequences of ERRα Degradation

The degradation of ERRα by PROTACs leads to significant functional consequences at both the transcriptional and cellular levels.

As a nuclear receptor, ERRα regulates the transcription of a suite of genes involved in cellular metabolism. The degradation of ERRα by PROTACs has been shown to modulate the expression of these target genes. Specifically, treatment of MDA-MB-231 cells with PROTAC ERRα Degrader-3 for 24 hours resulted in a potent decrease in the protein levels of known ERRα downstream target genes. These include ATP5B, medium-chain acyl CoA dehydrogenase (MCAD), and pyruvate dehydrogenase kinase 4 (PDK4), all of which are critical players in cellular energy metabolism medchemexpress.com.

Interactive Table: Modulation of ERRα Target Gene Expression by PROTAC ERRα Degrader-3

| Downstream Target Gene | Effect of PROTAC Treatment |

|---|---|

| ATP5B | Decreased Protein Levels |

| MCAD | Decreased Protein Levels |

The degradation of ERRα has been linked to significant effects on cancer cell phenotypes, including the inhibition of cell proliferation and the induction of apoptosis. While specific data for PROTAC ERRα Degrader-3 on these phenotypes is not detailed in the provided search results, studies on other PROTACs targeting estrogen-related pathways demonstrate the general impact. For example, a different PROTAC, ERE-PROTAC, which targets the estrogen response element and induces ERα degradation, has been shown to have a significant growth inhibitory effect on MCF-7 breast cancer cells, with an IC50 of 6.106 μM nih.gov. Furthermore, this compound induced dose-dependent apoptosis in MCF-7 cells, with 49.65% of cells becoming apoptotic at a concentration of 5 μM nih.gov. Another compound, PROTAC ERα Degrader-4, has been shown to induce both apoptosis and cell cycle arrest in MCF-7 cells at concentrations between 1-10 μM medchemexpress.com. These findings suggest that the degradation of key nuclear receptors like ERRα is a viable strategy for impacting cancer cell proliferation and survival. The inhibition of ERRα is known to reduce the proliferation of various cell lines and block the G1/S transition of the cell cycle in an ERRα-dependent manner. This is often associated with the induction of the cell cycle inhibitor p21(waf/cip)(1) researchgate.net.

Characterization of PROTAC_ERRalpha in Cell-Based Assays

The in vitro evaluation of proteolysis-targeting chimeras (PROTACs) is a critical step in their development as potential therapeutic agents. For this compound, a molecule designed to induce the degradation of Estrogen-Related Receptor Alpha (ERRα), a series of cell-based and biochemical assays are employed to characterize its mechanism of action and pharmacological properties. These assays are essential to confirm that the PROTAC is functioning as intended by forming a ternary complex, inducing ubiquitination, and ultimately leading to the degradation of the target protein. Furthermore, studies on the reversibility of this degradation and the metabolic stability of the PROTAC molecule provide crucial insights into its potential clinical utility.

Ternary Complex Formation Assays (e.g., BRET-Based Assays)

The formation of a stable ternary complex, consisting of the PROTAC molecule, the target protein (ERRα), and an E3 ubiquitin ligase, is the foundational step in PROTAC-mediated protein degradation. nih.gov The efficiency and stability of this complex are often predictive of the potency of the PROTAC. nih.gov Various biophysical and cellular assays are utilized to study and quantify this interaction.

Bioluminescence Resonance Energy Transfer (BRET) is a powerful, real-time technique used to monitor protein-protein interactions in living cells. nih.govnih.gov In a typical BRET assay for a PROTAC, the target protein (ERRα) is fused to a NanoLuc® luciferase (the BRET donor), and the recruited E3 ligase component, such as Von Hippel-Lindau (VHL), is fused to a fluorescent acceptor like HaloTag®. nih.gov When the PROTAC brings the donor and acceptor into close proximity within the ternary complex, energy is transferred from the luciferase to the fluorophore, generating a detectable BRET signal. The intensity of this signal is directly proportional to the amount of ternary complex formed. nih.gov

For a specific ERRα degrader, referred to in the literature as compound 6c , the necessity of ternary complex formation for its degradative activity has been demonstrated through competition experiments. nih.gov In these studies, pre-treatment of cells with an excess of a ligand that binds only to ERRα or a ligand that binds only to the VHL E3 ligase successfully prevented the degradation of ERRα by PROTAC 6c . nih.gov This outcome indicates that the PROTAC must simultaneously engage both proteins to form a productive ternary complex and initiate degradation.

Table 1: Experimental Evidence for Ternary Complex Necessity of this compound (Compound 6c) This table summarizes the results from competition assays that indirectly confirm the requirement of a ternary complex for the activity of this compound.

| Pre-treatment Condition | This compound (6c) Treatment | Outcome on ERRα Levels | Conclusion |

|---|---|---|---|

| None (Control) | + | Significant Degradation | PROTAC is active |

| ERRα Ligand (4f) | + | Degradation Abrogated | Ternary complex formation is blocked |

| VHL Ligand (5) | + | Degradation Abrogated | Ternary complex formation is blocked |

While these competition assays provide strong evidence for the mechanism, specific quantitative data from BRET assays for this compound (compound 6c ) are not extensively detailed in the reviewed literature. However, the principle remains a cornerstone for validating the mechanism of action for this class of molecules.

Ubiquitination Assays

Following the formation of the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. nih.gov This polyubiquitination acts as a signal for the proteasome to recognize and degrade the target protein. nih.gov Therefore, confirming the ubiquitination of ERRα is a key step in verifying the PROTAC's mechanism.

In vitro ubiquitination assays can be performed using purified components, including the E1 activating enzyme, E2 conjugating enzyme, the recruited E3 ligase complex (e.g., VHL-ElonginB-ElonginC), ubiquitin, ATP, the target protein (ERRα), and the PROTAC. The reaction products are then analyzed by western blot using an antibody against the target protein to detect higher molecular weight bands corresponding to ubiquitinated ERRα.

Cell-based evidence for the involvement of the ubiquitin-proteasome system in the action of this compound (compound 6c ) comes from experiments utilizing proteasome inhibitors. nih.gov In studies conducted in MDA-MB-231 breast cancer cells, pre-treatment with the proteasome inhibitor epoxomicin effectively rescued the degradation of ERRα that would otherwise be induced by compound 6c . nih.gov This demonstrates that the observed loss of ERRα protein is dependent on a functional proteasome, which is the terminal step in the ubiquitin-mediated degradation pathway.

Table 2: Effect of Proteasome Inhibition on this compound (Compound 6c) Activity This table illustrates the findings from experiments using a proteasome inhibitor to confirm the degradation pathway of this compound.

| Pre-treatment Condition | This compound (6c) Treatment (30 nM) | Outcome on ERRα Levels | Implication |

|---|---|---|---|

| None (Control) | + | ERRα Degraded | PROTAC induces protein loss |

| Proteasome Inhibitor (Epoxomicin) | + | ERRα Degradation Rescued | Degradation is proteasome-dependent |

These results strongly support the hypothesis that this compound mediates its effect through the canonical PROTAC mechanism of action, which involves the ubiquitination of ERRα. Direct visualization of ERRα ubiquitination induced by a specific this compound through in vitro assays would provide further definitive proof.

Reversibility of ERRα Degradation

A key characteristic of PROTACs is that they act catalytically, and their effect on protein levels is often reversible upon removal of the compound. eventact.com The duration of protein knockdown is influenced by the rate of new protein synthesis and the pharmacokinetic properties of the PROTAC. Understanding the kinetics of protein recovery is important for designing dosing regimens.

The reversibility of ERRα degradation induced by this compound (compound 6c ) has been evaluated through time-course experiments. nih.gov In these studies, after treating cells with the PROTAC to achieve maximal degradation, the compound is washed out, and protein levels are monitored over time. Research has shown that after reaching maximum degradation at approximately 4 hours of treatment, ERRα protein levels begin to recover and are substantially restored by 48 hours post-treatment. nih.gov This recovery is attributed to the natural synthesis of new ERRα protein within the cells and the clearance of the PROTAC. nih.gov Another study on a different ERα PROTAC also demonstrated reversibility, with approximately 66% of the protein recovered 24 hours after washing out the compound. nih.gov

Table 3: Time-Course of ERRα Protein Levels After Treatment with this compound (Compound 6c) This table outlines the dynamic changes in ERRα protein levels following exposure to and subsequent absence of this compound, demonstrating the reversibility of its effect.

| Time Point (Post-Treatment Initiation) | ERRα Protein Level | Phase |

|---|---|---|

| 0 hours | Baseline | Pre-treatment |

| 0.5 hours | Degradation initiated | Degradation |

| 4 hours | Maximum degradation | Peak Effect |

| 48 hours | Level recovered | Recovery |

This reversibility is a distinguishing feature of PROTACs compared to genetic knockdown techniques and highlights their nature as pharmacologic agents whose effects diminish as the drug is cleared. eventact.com

In Vitro Metabolic Stability Studies of this compound

These studies often utilize liver-derived systems, such as cryopreserved human hepatocytes or liver microsomes, which contain the primary drug-metabolizing enzymes (e.g., cytochrome P450s). nih.govacs.orgmdpi.com The PROTAC is incubated with these systems, and samples are taken at various time points to measure the disappearance of the parent compound over time. From this data, key parameters like in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

For PROTACs, the linker region is often a key determinant of metabolic stability and can be susceptible to enzymatic degradation. nih.govresearchgate.net Studies on various VHL-based PROTACs have shown that the nature and length of the linker play a major role in their metabolic liability. acs.orgmdpi.com For instance, research on an oral ERα VHL-PROTAC revealed that metabolic instability of the linker generated metabolites that could compete with the parent PROTAC for binding to the target, thereby reducing the in vivo degradation efficacy. nih.govresearchgate.netnih.gov

Preclinical in Vivo Studies of Protac Erralpha Efficacy

Evaluation in Established Disease Models

The in vivo efficacy of PROTAC_ERRalpha is primarily assessed in established disease models that recapitulate aspects of human pathologies where ERRα is implicated, such as certain types of cancer. nih.gov These models serve as a crucial platform to observe the therapeutic effects of the PROTAC in a complex biological system.

Efficacy in Relevant Animal Models (e.g., Xenograft Models, Patient-Derived Xenografts)

Xenograft models are a cornerstone of preclinical oncology research for evaluating novel therapeutic agents like this compound. altogenlabs.com These models typically involve the transplantation of human tumor cells or tissues into immunodeficient mice. altogenlabs.com This approach allows for the study of human tumor growth and the assessment of treatment response in a living organism. altogenlabs.com Both cell line-derived xenografts (CDXs) and patient-derived xenografts (PDXs) are utilized. PDX models, which involve the direct transfer of a patient's tumor tissue to a mouse, are considered to better represent the heterogeneity and characteristics of the original tumor. nih.gov

In the context of this compound, a study demonstrated in vivo degradation of ERRα in a tumor xenograft model, showing approximately 40% knockdown of the protein. nih.gov The selection of the implantation site, either subcutaneous or orthotopic, can significantly influence the tumor microenvironment and subsequent study outcomes. dovepress.com While subcutaneous models offer ease of tumor monitoring, orthotopic models, where the tumor is implanted in the corresponding organ, may better mimic the natural progression of the disease. dovepress.com The efficacy of a therapeutic in these models is often measured by tumor growth inhibition or regression over time. nih.govresearchgate.net

Table 1: Efficacy of this compound in a Xenograft Model

| Model Type | Outcome | Percentage of ERRα Knockdown |

| Tumor Xenograft | Protein Degradation | ~40% nih.gov |

Quantification of ERRα Degradation in Tissues

A key aspect of evaluating this compound in vivo is to confirm that its mechanism of action—protein degradation—is occurring in the target tissues. Research has shown that a VHL-based small-molecule PROTAC targeting ERRα achieved approximately 40% degradation of the protein in the heart, kidney, and tumor xenografts in vivo. nih.gov This demonstrates that the PROTAC can be distributed to various tissues and effectively reduce the levels of its target protein.

Techniques such as immunoblotting and immunohistochemistry are employed on tissue samples collected from the animal models to quantify the reduction in ERRα protein levels following treatment with the PROTAC. nih.gov These methods provide direct evidence of target engagement and degradation in the relevant biological context.

Table 2: In Vivo ERRα Degradation by this compound in Various Tissues

| Tissue | Percentage of ERRα Degradation |

| Heart | ~40% nih.gov |

| Kidney | ~40% nih.gov |

| Tumor Xenograft | ~40% nih.gov |

Investigation of In Vitro-In Vivo Disconnect for this compound

A significant challenge in the development of PROTACs is the potential for a disconnect between their performance in in vitro (cell culture) and in vivo (animal model) settings. nih.govnih.govresearchgate.net A PROTAC may demonstrate potent and efficient degradation of its target protein in cultured cells, but this efficacy may not translate directly to a living organism. nih.govnih.govresearchgate.net

In the case of an orally bioavailable ERα-targeting PROTAC, studies revealed that while it showed excellent degradation in vitro, the in vivo degradation of ERα was lower than anticipated. nih.govnih.govresearchgate.net Investigation into this discrepancy pointed to the metabolic instability of the PROTAC's linker. Metabolites generated from the breakdown of the linker were found to compete with the intact PROTAC for binding to the target protein, thereby limiting the extent of degradation. nih.govresearchgate.net This highlights the critical importance of optimizing the metabolic stability of PROTACs to ensure their maximal efficacy in vivo. nih.govresearchgate.net Understanding and addressing the factors contributing to this in vitro-in vivo disconnect is crucial for the successful preclinical and clinical development of this compound. biorxiv.orgresearchgate.net

Considerations for Preclinical Pharmacological Characterization

The preclinical pharmacological characterization of this compound involves a detailed investigation of its effects in living systems to predict its potential clinical utility. bocsci.comtexilajournal.com This goes beyond simple efficacy studies to understand the relationship between drug exposure, target modulation, and biological response.

Relationship Between ERRα Degradation and Biological Function In Vivo

Establishing a clear link between the degradation of ERRα by the PROTAC and a subsequent biological effect is paramount. ERRα is known to play a role in regulating metabolism and energy homeostasis by interacting with transcriptional cofactors. nih.gov Therefore, studies aim to correlate the observed degradation of ERRα in tissues with changes in downstream biological pathways. For instance, the degradation of ERRα could be linked to alterations in the expression of its target genes or changes in metabolic processes within the organism. nih.gov This helps to confirm that the degradation of the target protein is indeed responsible for the observed therapeutic effects and provides a deeper understanding of the PROTAC's mechanism of action in a physiological context.

Mechanistic Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

By developing a mechanistic PK/PD modeling framework, researchers can quantitatively assess and rationally optimize PROTACs. mdpi.com These models can help to:

Predict the level of target degradation in vivo based on in vitro data and the pharmacokinetic properties of the PROTAC. mdpi.com

Understand the impact of factors like metabolic instability on in vivo efficacy. nih.govresearchgate.net

Inform dose selection and scheduling to maximize target degradation while minimizing potential off-target effects. drugdiscoverytrends.com

Guide the design of more effective PROTAC molecules by identifying key parameters that influence their in vivo performance. biorxiv.org

This modeling approach allows for the generation and testing of hypotheses in a more rapid and cost-effective manner compared to relying solely on in vivo experiments. allucent.com

Advanced Research and Future Directions for Protac Erralpha

Strategies for Overcoming Resistance Mechanisms to PROTAC_ERRalpha

While specific resistance mechanisms to this compound have yet to be extensively documented in clinical settings, insights can be drawn from studies on other PROTACs, including those targeting the closely related Estrogen Receptor alpha (ERα). The primary mechanisms of resistance to PROTACs typically involve alterations in the target protein, the E3 ligase, or components of the ubiquitin-proteasome system.

Addressing Target Protein Mutations (e.g., LBD Mutations in ERα)

One potential mechanism of resistance to this compound could be the emergence of mutations in the ERRα protein itself, particularly within the ligand-binding domain (LBD). Such mutations could alter the binding affinity of the PROTAC for ERRα, thereby reducing the efficiency of ternary complex formation and subsequent degradation. While mutations in ERRα are not as well-characterized as those in ERα, the principle of mutation-driven resistance remains a valid concern. frontiersin.org

For ERα, PROTACs have been designed to effectively degrade ERα variants with LBD mutations that confer resistance to traditional endocrine therapies. nih.govresearchgate.net For instance, some ERα PROTACs have demonstrated the ability to degrade both wild-type and mutant forms of the receptor. nih.gov A similar strategy could be employed for ERRα. By designing PROTACs that bind to regions of ERRα less susceptible to mutation or that can accommodate known mutations, it may be possible to overcome this form of resistance. Furthermore, targeting other domains of the ERRα protein, such as the DNA-binding domain (DBD), could be an alternative approach to circumvent resistance arising from LBD mutations. researchgate.netresearchgate.net

| Potential Resistance Mechanism | Proposed Strategy for this compound | Supporting Rationale from Related Research |

| Mutations in the ERRα Ligand-Binding Domain (LBD) | Design of PROTACs that bind to conserved regions of the LBD or alternative domains like the DNA-Binding Domain (DBD). | PROTACs targeting ERα have been shown to degrade LBD mutants resistant to conventional therapies. nih.govresearchgate.net Targeting the DBD of ERα has been proposed to overcome LBD mutation-driven resistance. researchgate.netresearchgate.net |

| Altered ERRα Conformation | Development of PROTACs that can recognize and bind to various conformational states of ERRα. | The intracellular conformation of a target protein can influence its susceptibility to PROTAC-induced degradation. nih.gov |

Mitigating E3 Ligase Dysfunction or Downregulation

The efficacy of this compound is critically dependent on the function of the recruited E3 ubiquitin ligase. Resistance can arise from the downregulation of the E3 ligase or mutations in the E3 ligase that prevent its interaction with the PROTAC. nih.govnih.gov For example, resistance to some PROTACs has been associated with genomic alterations in the core components of the recruited E3 ligase complexes. researchgate.net

To counteract this, one approach is to develop PROTACs that can recruit alternative E3 ligases. Since different cell types and tissues have varying levels of E3 ligase expression, having a panel of this compound molecules that recruit different E3 ligases would provide therapeutic options if resistance to one E3 ligase-recruiting PROTAC emerges. nih.govnih.gov Additionally, strategies to upregulate the expression of the necessary E3 ligase in target cells could potentially restore sensitivity to the PROTAC.

| Potential Resistance Mechanism | Proposed Strategy for this compound | Supporting Rationale from Related Research |

| Downregulation or mutation of the recruited E3 ligase (e.g., VHL, CRBN) | Development of PROTACs that recruit alternative E3 ligases. | The resistance mechanism against PROTACs is often E3-ligase-specific, and switching to a PROTAC that recruits a different E3 ligase can restore activity. nih.gov |

| Impaired function of the ubiquitin-proteasome system | Combination therapies that enhance the activity of the ubiquitin-proteasome system. | The mechanism of action of PROTACs relies on a functional ubiquitin-proteasome system for target degradation. nih.gov |

Dual-Ligase Recruitment Strategies for Enhanced Degradation

A novel and promising strategy to enhance the efficiency of protein degradation and potentially overcome resistance is the development of dual-ligase recruiting PROTACs. These are heterotrivalent molecules designed to simultaneously engage two different E3 ligases. researchgate.netmdpi.comnih.govresearchgate.net This approach could lead to a more robust and sustained degradation of the target protein, making it more difficult for resistance to develop.

By recruiting two E3 ligases, these next-generation PROTACs could potentially have an additive or synergistic effect on ERRα ubiquitination and degradation. This could be particularly beneficial in cases where one of the E3 ligases is downregulated or partially dysfunctional. The dual-ligase approach may also broaden the cellular contexts in which the PROTAC is effective. researchgate.netmdpi.comnih.govresearchgate.net

Expanding the this compound Targeting Landscape

Beyond overcoming resistance, future research on this compound is focused on expanding its therapeutic potential by exploring new E3 ligases and developing more targeted degradation approaches.

Identification and Recruitment of Novel E3 Ligases

Currently, the majority of PROTACs in development recruit a limited number of E3 ligases, primarily VHL and CRBN. nih.govnih.gov The human genome, however, encodes over 600 E3 ligases, many of which have tissue-specific expression patterns. nih.govpeptidesciences.com Identifying and developing ligands for these novel E3 ligases could significantly expand the capabilities of PROTAC technology. medchemexpress.comdntb.gov.ua

For this compound, recruiting a novel E3 ligase that is highly expressed in a target tissue or tumor type could enhance its therapeutic index by concentrating its degradation activity where it is needed most, thereby reducing the potential for off-target effects. nih.govpeptidesciences.com Various screening platforms are being developed to identify new E3 ligase-ligand pairs that can be incorporated into PROTAC design. dntb.gov.ua

| Advanced Strategy | Potential Benefit for this compound | General Rationale |

| Dual-Ligase Recruitment | Enhanced degradation efficiency, potentially overcoming resistance due to downregulation of a single E3 ligase. | Simultaneous recruitment of two E3 ligases can lead to more robust ubiquitination and degradation of the target protein. researchgate.netmdpi.comnih.govresearchgate.net |

| Recruitment of Novel E3 Ligases | Increased tissue and cell-type specificity, potentially reducing off-target effects. | The diverse expression patterns of over 600 human E3 ligases offer opportunities for targeted protein degradation. nih.govpeptidesciences.com |

| Tissue-Specific Approaches | Improved therapeutic window by concentrating ERRα degradation in target tissues. | Utilizing tissue-specific E3 ligases or delivery systems can enhance the safety and efficacy of PROTACs. nih.gov |

| Cell-Type Specific Approaches | Precise targeting of diseased cells while sparing healthy cells. | Exploiting differential E3 ligase expression between cell types can enable selective degradation of ERRα. peptidesciences.com |

Development of Tissue-Specific and Cell-Type Specific ERRα Degradation Approaches

A key goal in the advancement of PROTAC technology is to achieve more precise control over protein degradation. Developing tissue-specific and cell-type specific PROTACs for ERRα would be a significant step towards personalized medicine. This could be achieved by exploiting the differential expression of E3 ligases across various tissues and cell types. nih.govpeptidesciences.com

If a particular E3 ligase is exclusively or predominantly expressed in a target tissue, a this compound designed to recruit that E3 ligase would have its activity largely confined to that tissue. nih.gov Another approach involves the use of targeted delivery systems, such as antibody-drug conjugates or nanoparticles, to deliver the this compound specifically to the desired cells or tissues. nih.gov These strategies hold the promise of maximizing the therapeutic benefit of ERRα degradation while minimizing potential systemic side effects.

Rational Design and Optimization of this compound

The rational design of proteolysis-targeting chimeras (PROTACs) for Estrogen-Related Receptor alpha (ERRα) is a multifaceted process aimed at optimizing the formation of a productive ternary complex (ERRα-PROTAC-E3 ligase) to trigger efficient ubiquitination and subsequent degradation of the target protein. nih.gov This process involves a continuous cycle of design, synthesis, and biological evaluation, leveraging advanced computational and experimental techniques. A key breakthrough in this area was the development of a series of (E)-3-(4-((2,4-bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylamide derivatives as potent and selective ERRα degraders. nih.gov

One of the most effective compounds from this series, compound 6c , demonstrated the ability to degrade over 80% of ERRα protein at a concentration of just 30 nM. nih.gov The design of these molecules built upon a novel ERRα ligand, which was then connected via various linkers to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. nih.gov The optimization process revealed that linker length and composition are critical determinants of degradation potency, as different linkers resulted in significantly varied degradation capabilities despite similar binding affinities. nih.gov This highlights that successful PROTAC design goes beyond simple binary affinity and depends heavily on the geometry and stability of the entire ternary complex. nih.govnih.gov

Table 1: Properties of Representative this compound Degraders

| Compound Name | Target Protein | Recruited E3 Ligase | Key Findings | Reference |

|---|---|---|---|---|

| Compound 6c | ERRα | VHL | Induces >80% ERRα degradation at 30 nM; degradation is proteasome-dependent and requires ternary complex formation. | nih.gov |

| C29_PROTAC (Compound 3) | ERRα | VHL | A previously reported ERRα PROTAC used as a positive control; induced ~40% protein degradation at 100 nM. | nih.gov |

Computational Chemistry and Artificial Intelligence in this compound Design

Computational chemistry and artificial intelligence (AI) are becoming indispensable tools for accelerating the rational design of PROTACs, including those targeting ERRα. researchgate.net Given the high cost and effort of experimentally determining ternary complex structures, computational methods offer a rapid and cost-effective way to predict and evaluate potential PROTAC candidates. researchgate.netnih.gov These approaches can model the structure of the ERRα-PROTAC-E3 ligase ternary complex, which is considered the pivotal step for effective degradation. researchgate.net

Key computational techniques include:

Molecular Docking and Dynamics: These methods predict how the PROTAC will bind to both ERRα and the E3 ligase, and how the three components will assemble into a ternary complex. nih.gov Software like PRosettaC can model the complex by alternating between sampling the protein-protein interaction space and the PROTAC's conformational space. researchgate.netnih.gov This allows for the evaluation of linker suitability and the prediction of stable ternary complex geometries that are favorable for ubiquitination. promegaconnections.com

AI and Machine Learning: AI-based models are being developed to predict the degradation capacity of a proposed PROTAC molecule. researchgate.net These models can learn from existing data on successful degraders to identify key structural features and properties that correlate with high degradation efficiency. nih.gov Emerging deep learning methods are also being applied for the de novo design of novel and effective linkers, addressing one of the most significant challenges in PROTAC development. researchgate.net

While specific studies detailing the application of these advanced computational tools exclusively for the identified ERRα degraders like compound 6c are not yet prevalent in the literature, these general methodologies form the basis for the modern, rational design of all PROTACs and are critical for optimizing future generations of ERRα degraders. researchgate.netnih.gov

Structural Biology Approaches for Ternary Complex Optimization

A variety of biophysical methods are employed to interrogate ternary complex formation and stability: nih.govnih.govspringernature.com

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These are the gold-standard techniques for obtaining high-resolution, three-dimensional structures of the entire ternary complex. Such structures can reveal the precise binding modes and atomic-level interactions that stabilize the complex, guiding further structure-based design. nih.gov

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique can identify the specific protein-protein interfaces induced by the degrader in solution, providing valuable data that can be used to build accurate computational models of the complex, especially when crystallization is challenging. nih.gov

In-vitro Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET) are used to quantify the binding affinities and kinetics of the binary (PROTAC-ERRα, PROTAC-E3 ligase) and ternary interactions. nih.govspringernature.com These methods are crucial for determining the cooperativity of the system—a measure of how the binding of the first protein influences the binding of the second. nih.gov

While mechanistic studies have confirmed that the activity of ERRα degraders like compound 6c is dependent on the formation of the ternary complex and the ubiquitin-proteasome system, detailed structural data for a this compound ternary complex has not yet been made publicly available. nih.gov The application of these structural biology tools will be essential for the next phase of optimizing ERRα degraders for enhanced potency and selectivity. dundee.ac.uk

Investigating Overall Protein Degradability for Optimal this compound Design

Key factors influencing a protein's amenability to PROTAC-mediated degradation include:

Surface Lysine (B10760008) Availability: The ubiquitin-proteasome system functions by attaching ubiquitin chains to lysine residues on the target protein. Therefore, the presence of accessible lysine residues on the surface of ERRα, located in regions that can be brought into proximity with the E2-conjugating enzyme when the ternary complex is formed, is a prerequisite for successful degradation.

Subcellular Localization and Expression: The PROTAC, the target protein (ERRα), and the chosen E3 ligase must all be present in the same subcellular compartment at sufficient concentrations to enable ternary complex formation. ERRα is primarily a nuclear receptor, meaning a PROTAC designed to target it must be able to penetrate both the cell and nuclear membranes and engage an E3 ligase that is also active in the nucleus. atlasgeneticsoncology.org

Protein Turnover Rate: The natural, basal turnover rate of a protein can influence the apparent efficiency of a PROTAC. Proteins with very long half-lives may require sustained PROTAC exposure to achieve significant degradation.

Novel Modalities and Delivery Systems for ERRα Degradation

Beyond conventional small-molecule PROTACs, the field of targeted protein degradation is exploring novel molecular formats and modalities to access a wider range of targets and improve therapeutic properties.

Peptide-Based PROTACs for ERRα Targeting

Peptide-based PROTACs represent an alternative design strategy that utilizes peptides as the targeting motif for the protein of interest. acs.orgnih.gov This approach can be particularly useful for targeting proteins that lack small-molecule binders or whose interactions are primarily mediated through large protein-protein interface surfaces. acs.org For other nuclear receptors, such as the Estrogen Receptor α (ERα), stabilized peptide-based PROTACs have been successfully developed. acs.orgexonpublications.comresearchgate.net For instance, a heterobifunctional peptide known as TD-PROTAC was created by linking a stabilized peptide that binds ERα to a pentapeptide that recruits the VHL E3 ligase, leading to ERα degradation. acs.org However, based on a review of the current scientific literature, specific examples of peptide-based PROTACs designed to target Estrogen-Related Receptor alpha (ERRα) have not yet been described.

Molecular Glues Inducing ERRα Degradation

Molecular glues are another class of small molecules that induce protein degradation. Unlike the bifunctional nature of PROTACs, molecular glues are typically smaller, monovalent compounds that function by altering the surface of an E3 ligase or a target protein to create a new protein-protein interface, thereby inducing the formation of a ternary complex. depixus.comnih.gov The most well-known examples are the immunomodulatory imide drugs (IMiDs), such as thalidomide, which bind to the E3 ligase cereblon (CRBN) and induce the degradation of neo-substrate transcription factors. nih.govyoutube.com

This modality offers potential advantages in terms of physicochemical properties and cell permeability due to the smaller size of the molecules compared to PROTACs. depixus.com However, the discovery of molecular glues has historically been challenging and often serendipitous. depixus.comyoutube.com At present, there are no known molecular glues reported in the scientific literature that specifically induce the degradation of ERRα. nih.govresearchgate.net

Advanced Delivery Systems (e.g., Nanoparticles, Antibody-PROTAC Conjugates)

The therapeutic application of PROTACs, including those targeting Estrogen-Related Receptor alpha (ERRα), can be hindered by challenges such as poor water solubility and suboptimal pharmacokinetic profiles. frontiersin.org To overcome these limitations, researchers are exploring advanced delivery systems like nanoparticles and antibody-PROTAC conjugates. nih.govnih.gov